molecular formula C19H31N5O2S B5342363 N~4~-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5342363
M. Wt: 393.5 g/mol
InChI Key: VEOCRMCJQMZWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a thiadiazole ring, which is further connected to a piperidine ring substituted with diethyl groups and dicarboxamide functionalities. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting cyclohexyl hydrazine with carbon disulfide under basic conditions, followed by oxidation.

    Attachment of the Piperidine Ring: The thiadiazole ring is then reacted with a piperidine derivative, such as N,N-diethylpiperidine-1,4-dicarboxylic acid, under dehydrating conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of N4-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N~4~-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The cyclohexyl group or the piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

N~4~-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide

Uniqueness

N~4~-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2S/c1-3-23(4-2)19(26)24-12-10-14(11-13-24)16(25)20-18-22-21-17(27-18)15-8-6-5-7-9-15/h14-15H,3-13H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOCRMCJQMZWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.